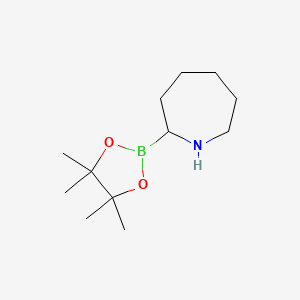
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is an organoboron compound that features a boron atom within a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane typically involves the reaction of azepane with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using xylene as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or esters.
Reduction Reactions: Reduction of the compound can lead to the formation of borohydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronic Acids and Esters: Formed through oxidation.
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate
Uniqueness
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is unique due to its azepane ring structure, which imparts distinct chemical properties compared to other dioxaborolane derivatives
Propiedades
Fórmula molecular |
C12H24BNO2 |
|---|---|
Peso molecular |
225.14 g/mol |
Nombre IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-8-6-5-7-9-14-10/h10,14H,5-9H2,1-4H3 |
Clave InChI |
IYIOMTYWKQJICL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
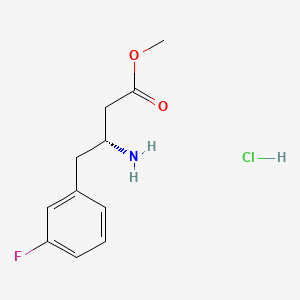
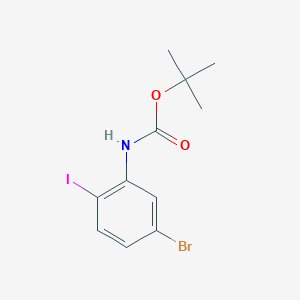

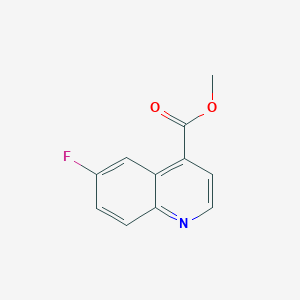

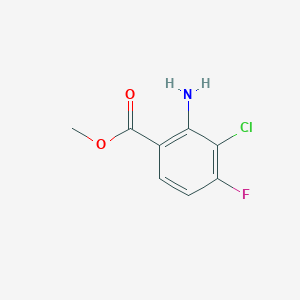
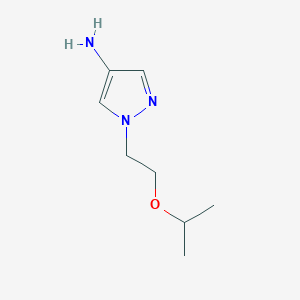
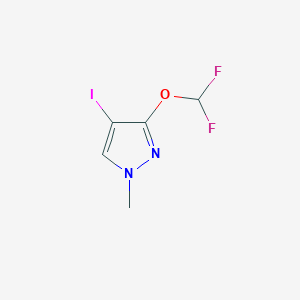

![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
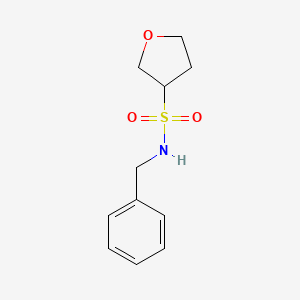
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
